N-甲基哌嗪-1-磺酰胺

描述

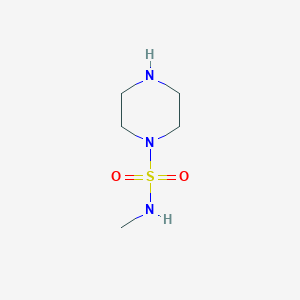

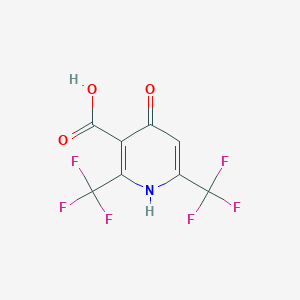

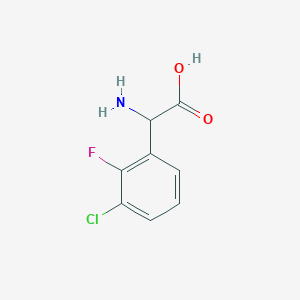

“N-methylpiperazine-1-sulfonamide” is a compound that contains a sulfonamide functional group . It is related to the molecule “N-ethyl-N-methylpiperazine-1-sulfonamide hydrochloride” which has a similar structure .

Synthesis Analysis

The synthesis of piperazine derivatives, which “N-methylpiperazine-1-sulfonamide” is a part of, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the electrochemical oxidative coupling of amines and thiols .Molecular Structure Analysis

The molecular structure of “N-methylpiperazine-1-sulfonamide” is characterized by the presence of a sulfonamide group and a distinct 6- or 5-membered heterocyclic ring . The InChI code for the related compound “N-ethyl-N-methylpiperazine-1-sulfonamide hydrochloride” is1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H . Chemical Reactions Analysis

“N-methylpiperazine”, a related compound, is used in the manufacture of various pharmaceutical drugs. It is produced industrially by reacting diethanolamine and methylamine at 250 bar and 200 °C .Physical and Chemical Properties Analysis

“N-methylpiperazine”, a related compound, is a colorless liquid with a distinctive amine odor. It is soluble in water and common organic solvents. This compound exhibits basicity due to the presence of the secondary amine group .科学研究应用

磺酰胺作为受体拮抗剂的合成

- 研究开发了一种制备磺酰胺的新方法,针对腺苷 A2B 受体拮抗剂。这种新方法涉及胺与对硝基苯氧基磺酰基苯基黄嘌呤衍生物的反应,以产生在 A2B 受体上具有显着效力的磺酰胺。其中,8-[4-(4-苄基哌嗪-1-磺酰基)苯基]-1-丙基黄嘌呤 (PSB-601) 被确定为一种高度选择性和有效的化合物 (骆岩等,2006)。

细胞过程的抑制

- 等喹啉磺酰胺,如 1-(5-等喹啉磺酰基)-2-甲基哌嗪 (H7),已对其对细胞过程的影响进行了研究。H7 抑制细胞毒性 T 淋巴细胞 (CTL) 的裂解活性并影响细胞增殖。这表明蛋白激酶 C 在 CTL 活化和细胞生长中的重要性 (R. Juszczak & J. Russell,1989)。

癌症研究

- 在癌症研究中,蛋白激酶抑制剂(如 1-(5-异喹啉磺酰基)-2-甲基哌嗪 H-7)已被研究其在抑制刘易斯肺癌中转移形成中的作用。这些抑制剂表明在阻断促进肿瘤进展的免疫抑制机制方面具有潜力 (C. Blaya 等,1998)。

磺酰胺的结构分析

- 已经使用密度泛函理论 (DFT) 和傅里叶变换红外光谱 (FT-IR) 等技术对磺酰胺三嗪(包括具有 N-甲基哌嗪部分的磺酰胺三嗪)进行了结构和光谱研究。这些研究有助于了解此类化合物的化学性质和相互作用 (H. A. Dabbagh 等,2008)。

杂化物的な光学性质

- 使用 N-甲基哌嗪作为抗衡离子的碘化银杂化物的研究揭示了各种结构和光学性质。这些研究证明了溶剂和有机阳离子对碘化银杂化物构建的影响,这可能有助于设计新材料 (Tanlai Yu 等,2014)。

组胺受体研究

- 已合成并评估了喹唑啉磺酰胺作为组胺 H4 受体的反向激动剂。这些化合物(包括具有 N-甲基哌嗪的化合物)已在体内显示出抗炎活性 (R. Smits 等,2010)。

作用机制

Target of Action

N-methylpiperazine-1-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The sulfonamide group in the compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase. This allows the compound to competitively inhibit the enzyme, disrupting the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase and dihydropteroate synthetase, N-methylpiperazine-1-sulfonamide affects several biochemical pathways. The inhibition of carbonic anhydrase disrupts fluid and pH balance, while the inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-methylpiperazine-1-sulfonamide’s action include disruption of essential biochemical pathways in bacteria, leading to inhibited growth and proliferation . This makes it effective in treating a range of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-methylpiperazine-1-sulfonamide. Their presence in the environment can lead to the development of bacterial resistance, reducing their efficacy . Furthermore, factors such as pH and temperature can affect the stability and activity of the compound .

安全和危害

未来方向

属性

IUPAC Name |

N-methylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c1-6-11(9,10)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDSYEBRPDDECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

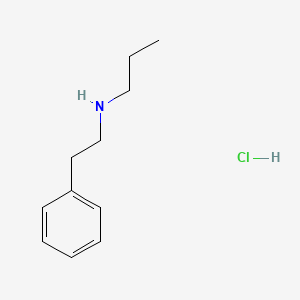

![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)

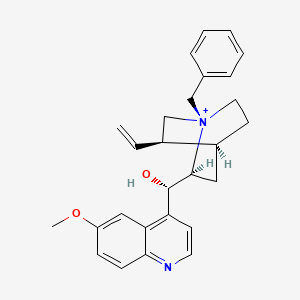

![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)